A Technical Guide to piCRAC-1: A Photoswitchable Inhibitor of Store-Operated Calcium Entry
A Technical Guide to piCRAC-1: A Photoswitchable Inhibitor of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of piCRAC-1, a potent and photoswitchable inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel. CRAC channels are pivotal in a multitude of cellular processes, and their dysregulation is implicated in various diseases. piCRAC-1 offers a powerful tool for the spatiotemporal control of CRAC channel activity, enabling precise investigation of its physiological and pathological roles. This document details the mechanism of action of CRAC channels through the store-operated calcium entry (SOCE) pathway, the function of piCRAC-1 as an optical tool, quantitative data on its inhibitory properties, and detailed protocols for its application in experimental settings.
Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)
Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular functions, including gene expression, proliferation, and apoptosis. The precise control of intracellular Ca2+ concentration is therefore critical for cellular homeostasis. In non-excitable cells, a primary mechanism for Ca2+ influx is Store-Operated Calcium Entry (SOCE). This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which in turn activates Ca2+ release-activated Ca2+ (CRAC) channels located in the plasma membrane.
The key molecular players in SOCE are:
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Stromal Interaction Molecule 1 (STIM1): An ER-resident transmembrane protein that functions as the Ca2+ sensor. Under resting conditions, with high ER Ca2+ levels, STIM1 is monomeric and diffusely distributed throughout the ER.
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Orai1: The pore-forming subunit of the CRAC channel in the plasma membrane.
Depletion of ER Ca2+ triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of extracellular Ca2+.
piCRAC-1: A Photoswitchable Inhibitor of CRAC Channels
piCRAC-1 is a synthetic, azopyrazole-derived small molecule that acts as a photoswitchable inhibitor of CRAC channels.[1][2][3] Its chemical structure allows it to exist in two isomeric states, trans and cis, which can be reversibly converted by light of specific wavelengths. This property enables precise optical control over CRAC channel activity.
The cis-isomer of piCRAC-1 is the more active form, potently inhibiting the CRAC channel.[4] Illumination with UV light (e.g., 365 nm) promotes the conversion of the less active trans-isomer to the active cis-isomer, leading to channel inhibition. Conversely, illumination with blue light (e.g., 415 nm) or spontaneous thermal relaxation in the dark favors the trans state, thus relieving the inhibition.[1]
Mechanism of Action of piCRAC-1
The mechanism of action of piCRAC-1 is the reversible inhibition of the Orai1 pore of the CRAC channel. In its active cis conformation, piCRAC-1 is thought to bind to a site on the Orai1 protein, thereby blocking the influx of Ca2+.[4] This allows for a light-dependent modulation of SOCE and downstream Ca2+-dependent signaling pathways.
Signaling Pathway of Store-Operated Calcium Entry and Inhibition by piCRAC-1
Caption: The SOCE pathway and the inhibitory action of piCRAC-1.
Quantitative Data
The inhibitory properties of piCRAC-1 have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type | Reference |
| IC50 (cis-isomer) | ~0.5 µM | HEK293 cells | [4] |
| Wavelength for trans to cis isomerization | 365 nm (UV) | - | [1] |
| Wavelength for cis to trans isomerization | 415 nm (blue light) | - | [1] |
| Recovery from inhibition | Slow and incomplete (~57% recovery after 15 min in the dark) | HEK293 cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing piCRAC-1 to study CRAC channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the Ca2+ current (Icrac) through CRAC channels.
Objective: To measure the inhibitory effect of photoswitched piCRAC-1 on Icrac.
Materials:
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HEK293 cells stably expressing STIM1 and Orai1
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Patch-clamp rig with amplifier and data acquisition system
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Perfusion system
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Light source for UV (365 nm) and blue light (415 nm) illumination
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Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH)
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Intracellular solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH)
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piCRAC-1 stock solution (e.g., 10 mM in DMSO)
Procedure:
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Cell Preparation: Plate HEK293-STIM1/Orai1 cells on glass coverslips 24-48 hours before the experiment.
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Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
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Recording:
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Establish a whole-cell configuration on a single cell.
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Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.
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Passively deplete ER Ca2+ stores by dialysis with the EGTA-containing intracellular solution to fully activate Icrac.
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Application of piCRAC-1:
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Once Icrac has reached a stable maximum, perfuse the cell with the extracellular solution containing the desired concentration of piCRAC-1 (e.g., 1 µM) in its inactive trans state (kept in the dark).
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Illuminate the cell with UV light (365 nm) to isomerize piCRAC-1 to its active cis state and record the inhibition of Icrac.
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To observe recovery, switch off the UV light and illuminate with blue light (415 nm) or allow for thermal relaxation in the dark.
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Data Analysis: Measure the current amplitude at a negative potential (e.g., -80 mV) before, during, and after UV illumination to quantify the extent of inhibition and recovery.
Experimental Workflow for Patch-Clamp Analysis of piCRAC-1
